Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
Description
Chemical Structure: This compound (C₂₀H₃₃N₃OCl₂) features a tetrahydroquinoline core with a 6-methoxy substituent and a 2-piperidinoethyl chain at position 1. Its dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications .
Synthesis: Synthesized via nucleophilic substitution and cyclization reactions, the compound is purified as a dihydrochloride salt. Analytical data (e.g., 10.3% nitrogen content) confirm its structural integrity .
The compound’s unique substituents suggest possible interactions with neurotransmitter receptors or enzymes like monoamine oxidases (MAOs) .
Properties
IUPAC Name |
6-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-20-16-7-8-17-15(14-16)6-5-11-19(17)13-12-18-9-3-2-4-10-18;;/h7-8,14H,2-6,9-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJGNJBDBDXMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144842 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102259-74-5 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102259745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline core is synthesized via catalytic hydrogenation of a methoxy-substituted quinoline precursor. A representative procedure involves the reduction of methyl 6-methoxyquinoline-2-carboxylate using tris(pentafluorophenyl)borane [B(C₆F₅)₃] under high-pressure hydrogen (40 atm) in toluene at 50°C for 4 hours . This method achieves a 94% yield of methyl 1,2,3,4-tetrahydro-6-methoxyquinoline-2-carboxylate, a critical intermediate. The reaction mechanism proceeds through boron-mediated activation of molecular hydrogen, enabling selective saturation of the quinoline aromatic ring without compromising the ester or methoxy functionalities .
Reaction Conditions for Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | B(C₆F₅)₃ (5 mol%) |
| Solvent | Toluene |
| Temperature | 50°C |
| H₂ Pressure | 40 atm |
| Time | 4 hours |
| Yield | 94% |
Preparation of 2-Piperidinoethyl Chloride Hydrochloride
The piperidinoethyl side chain is synthesized via a two-step process:
-
Hydroxyethylation : Piperidine reacts with ethylene chlorohydrin to form 2-piperidinoethanol.
-
Chlorination : Treatment of 2-piperidinoethanol with thionyl chloride (SOCl₂) in toluene at 70–85°C yields 2-piperidinoethyl chloride hydrochloride . This method avoids intermediate isolation, enhancing efficiency by diluting the reaction mixture with toluene (0.4–0.6 volumes) before chlorination . The product precipitates upon cooling and is isolated via filtration.
Key Chlorination Parameters
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ |
| Solvent | Toluene |
| Temperature | 70–85°C |
| Time | Until completion (monitored by TLC) |
| Yield | Not reported (patent data) |
Alkylation of Tetrahydroquinoline with 2-Piperidinoethyl Chloride
| Parameter | Value |
|---|---|
| Solvent | DMF or CH₂Cl₂ |
| Base | Triethylamine or K₂CO₃ |
| Temperature | 60–80°C |
| Time | 12–24 hours |
Formation of the Dihydrochloride Salt
The final dihydrochloride salt is generated by treating the free base with hydrochloric acid. A standard protocol involves dissolving the alkylated product in anhydrous ethanol and bubbling HCl gas through the solution until precipitation is complete. The product is isolated via filtration, washed with cold ether, and dried under vacuum.
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | HCl (gas or concentrated) |
| Solvent | Ethanol |
| Temperature | 0–5°C (during precipitation) |
Comparative Analysis of Synthetic Routes
The hydrogenation and chlorination steps are well-documented, but the alkylation step remains less characterized. The table below contrasts verified reaction conditions from the literature:
Comparative Reaction Data
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Table 2: Pharmacokinetic and Physicochemical Properties
Research Findings and Mechanistic Insights
- Neuroprotection: The 2-piperidinoethyl chain in the target compound may mimic endogenous amines, enabling interactions with MAO-B or NMDA receptors, similar to 1-methyltetrahydroisoquinoline derivatives .
- Antimicrobial Activity: The 6-methoxy group, as seen in fluoroquinolones, could interfere with bacterial DNA gyrase .
- Structural Advantages: Compared to 4-hydroxy-2-quinolones, the dihydrochloride salt offers superior bioavailability, while the piperidinoethyl chain provides steric bulk for selective binding .
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride is a notable member of this class, exhibiting various pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 310.25 g/mol
This compound features a quinoline core with a tetrahydro structure and a methoxy group at the 6-position, along with a piperidinoethyl side chain at the 1-position. This unique configuration is critical for its biological interactions.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of topoisomerases and disruption of tubulin polymerization .
- Case Study : In vitro studies showed significant cytotoxicity against melanoma and ovarian cancer cell lines when tested with similar quinoline derivatives .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has also been documented:
- Antibacterial and Antifungal Effects : Studies have reported that quinoline-based compounds demonstrate activity against a range of bacterial strains and fungi. The mechanism typically involves the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
| Activity Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Cell membrane disruption |
| Antifungal | Candida spp., Aspergillus spp. | Inhibition of ergosterol synthesis |
Neuropharmacological Effects
Quinoline derivatives are also being explored for their effects on the central nervous system:
- Potential as Antidepressants : Some studies suggest that these compounds may modulate neurotransmitter systems (e.g., serotonin and dopamine), providing a basis for their use in treating mood disorders .
Metabolic Pathways
Understanding the metabolism of quinoline derivatives is crucial for predicting their biological activity:
- Metabolism : After administration, these compounds undergo extensive metabolic transformations primarily in the liver. Key metabolic pathways involve demethylation and oxidative dealkylation .
Safety and Toxicity
While quinoline derivatives show promising biological activities, safety profiles must be considered:
Q & A
Q. What are the common synthetic routes for preparing 1,2,3,4-tetrahydroquinoline derivatives, and how can catalytic hydrogenation be optimized for this compound?
- Methodology : The compound can be synthesized via direct reduction of quinoline precursors. Catalytic hydrogenation using palladium catalysts (e.g., quinoline-poisoned Pd for selective hydrogenation) or tin/hydrochloric acid (Sn/HCl) is effective. For optimization, monitor reaction parameters (temperature, pressure, catalyst loading) and use inert atmospheres to prevent oxidation. Post-reduction, purify via chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm structure using H NMR (e.g., characteristic peaks for tetrahydroquinoline at δ 1.5–2.5 ppm for cyclohexene protons) and ESI-MS .
Q. How should researchers handle and store this compound safely given incomplete physicochemical data?
- Methodology : Assume potential toxicity based on structural analogs. Use PPE (gloves, lab coat, P95 respirator for particulates) and work in a fume hood. Store in airtight containers at –20°C under nitrogen to prevent degradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Refer to OSHA/NIOSH guidelines for respiratory protection if volatilization is suspected .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC (UV detection at 254 nm) with a gradient elution (0.1% TFA in H₂O → 0.1% TFA in acetonitrile).
- Structure : Confirm via H/C NMR (e.g., methoxy group at δ ~3.8 ppm, piperidinoethyl chain protons at δ 2.6–3.1 ppm) and high-resolution mass spectrometry (HRMS). For dihydrochloride salt formation, verify chloride content via ion chromatography .
Advanced Research Questions
Q. How can adsorption studies using Langmuir/Sips models be designed to evaluate this compound’s environmental removal?
- Methodology :
- Experimental Design : Prepare adsorbents (e.g., graphene oxide, activated carbon) and conduct batch adsorption experiments (pH 7, 25°C). Measure equilibrium adsorption capacity (qmax) via UV-Vis spectroscopy (quinoline λmax ~315 nm).
- Model Fitting : Use nonlinear regression to fit Langmuir (monolayer adsorption) and Sips (heterogeneous surfaces) isotherms. Compare R² values and parameters (e.g., Sips m = 1 indicates Langmuir dominance; n > 1 implies favorable adsorption). Cross-validate with Freundlich for multilayer adsorption .
Q. What strategies exist for modifying the piperidinoethyl side chain to enhance biological activity?
- Methodology :
- Structural Modifications : Introduce substituents (e.g., methyl, acetyl) via reductive amination or alkylation. For example, react 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one using sodium triacetoxyborohydride (STAB) in CH₂Cl₂.
- Activity Screening : Test derivatives against PDGFRβ kinase (IC₅₀ assays) or cellular models (e.g., cancer cell lines). Prioritize compounds with >100-fold selectivity over off-target kinases (e.g., EGFR, PKC) .
Q. How to resolve contradictions between theoretical and experimental data in adsorption capacity?
- Methodology :
- Data Validation : Replicate experiments under identical conditions (pH, temperature). Use BET surface area analysis to confirm adsorbent porosity.
- Model Adjustment : If Langmuir/Sips fail, apply dual-site models (e.g., Redlich-Peterson) or assess kinetics (pseudo-second-order for chemisorption). Compare with literature values for analogous adsorbents (e.g., GrO qmax = 74.8 mg·g⁻¹ vs. activated carbon) .
Q. What in vitro assays are appropriate for assessing kinase inhibition activity?
- Methodology :
- Enzymatic Assays : Use recombinant PDGFRβ kinase with ATP/ substrate (e.g., poly-Glu-Tyr). Measure inhibition via fluorescence (ADP-Glo™ Kit).
- Cellular Assays : Treat vascular smooth muscle cells and quantify phospho-PDGFRβ via Western blot (antibody: anti-pY857). Normalize to total PDGFRβ and β-actin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
